molecular formula C20H26N6 B14901900 3-(2-Amino-ethylamino)-1-benzylamino-7-ethyl-5,6,7,8-tetrahydro-[2,7]naphthyridine-4-carbonitrile

3-(2-Amino-ethylamino)-1-benzylamino-7-ethyl-5,6,7,8-tetrahydro-[2,7]naphthyridine-4-carbonitrile

Cat. No.: B14901900
M. Wt: 350.5 g/mol
InChI Key: BNLZUTXQZFFART-UHFFFAOYSA-N
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Description

3-((2-Aminoethyl)amino)-1-(benzylamino)-7-ethyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile is a complex organic compound that belongs to the class of naphthyridine derivatives This compound is characterized by its unique structure, which includes multiple functional groups such as amino, benzylamino, and ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Aminoethyl)amino)-1-(benzylamino)-7-ethyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the naphthyridine core, followed by the introduction of the aminoethyl, benzylamino, and ethyl groups through various substitution and addition reactions. Common reagents used in these reactions include amines, alkyl halides, and nitriles, under conditions such as reflux and catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-((2-Aminoethyl)amino)-1-(benzylamino)-7-ethyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The amino and benzylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-((2-Aminoethyl)amino)-1-(benzylamino)-7-ethyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-((2-Aminoethyl)amino)-1-(benzylamino)-7-ethyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoethylbenzylamine: Shares the aminoethyl and benzylamino groups but lacks the naphthyridine core.

    Naphthyridine derivatives: Compounds with similar core structures but different substituents.

Uniqueness

3-((2-Aminoethyl)amino)-1-(benzylamino)-7-ethyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research. Its structural complexity and versatility make it a valuable compound for scientific exploration.

Properties

Molecular Formula

C20H26N6

Molecular Weight

350.5 g/mol

IUPAC Name

3-(2-aminoethylamino)-1-(benzylamino)-7-ethyl-6,8-dihydro-5H-2,7-naphthyridine-4-carbonitrile

InChI

InChI=1S/C20H26N6/c1-2-26-11-8-16-17(12-22)19(23-10-9-21)25-20(18(16)14-26)24-13-15-6-4-3-5-7-15/h3-7H,2,8-11,13-14,21H2,1H3,(H2,23,24,25)

InChI Key

BNLZUTXQZFFART-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2=C(C1)C(=NC(=C2C#N)NCCN)NCC3=CC=CC=C3

Origin of Product

United States

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